(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate
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Overview
Description
(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate is an organic compound belonging to the class of m-methoxybenzoic acids and derivatives. These compounds are characterized by the presence of a methoxy group at the 3-position of the benzene ring . This compound is notable for its unique structure, which includes both a benzoate ester and a dihydroxy oxolane moiety.
Preparation Methods
The synthesis of (3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with (3,4-dihydroxy-5-oxooxolan-3-yl)methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxy groups on the benzene ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
(3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of hydrogen atoms from its hydroxy groups, neutralizing reactive oxygen species and preventing cellular damage .
Comparison with Similar Compounds
Similar compounds to (3,4-Dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate include:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties, DDMP is formed during the Maillard reaction and is found in various food products.
Methyl 4-hydroxy-3,5-dimethoxybenzoate: This compound shares a similar benzoate structure but has different substituents on the benzene ring, leading to different chemical properties. The uniqueness of this compound lies in its combined oxolane and benzoate ester structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-dihydroxy-5-oxooxolan-3-yl)methyl 4-hydroxy-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c1-19-9-4-7(2-3-8(9)14)11(16)20-5-13(18)6-21-12(17)10(13)15/h2-4,10,14-15,18H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFVRGIAOTYYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2(COC(=O)C2O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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